3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
CAS No.: 2193064-92-3
Cat. No.: VC4525224
Molecular Formula: C12H15ClF3N
Molecular Weight: 265.7
* For research use only. Not for human or veterinary use.
![3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride - 2193064-92-3](/images/structure/VC4525224.png)
Specification
CAS No. | 2193064-92-3 |
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Molecular Formula | C12H15ClF3N |
Molecular Weight | 265.7 |
IUPAC Name | 3-methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C12H14F3N.ClH/c1-11(6-7-16-8-11)9-2-4-10(5-3-9)12(13,14)15;/h2-5,16H,6-8H2,1H3;1H |
Standard InChI Key | BWYSTQRENYXLPL-UHFFFAOYSA-N |
SMILES | CC1(CCNC1)C2=CC=C(C=C2)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—substituted at the 3-position with both a methyl group and a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF) group at the para position of the phenyl ring introduces strong electron-withdrawing effects, which influence electronic distribution, metabolic stability, and lipophilicity . The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications.
Table 1: Physicochemical Properties of 3-Methyl-3-[4-(Trifluoromethyl)phenyl]pyrrolidine Hydrochloride
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 3-methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride typically involves multi-step organic reactions, as outlined in industrial and academic protocols .
Cyclization Strategies
A common approach begins with the condensation of 4-(trifluoromethyl)benzaldehyde with a β-keto ester, followed by cyclization to form the pyrrolidine ring. The methyl group is introduced via alkylation or through the use of pre-functionalized intermediates. For example:
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Aldol Condensation: Reaction of 4-(trifluoromethyl)benzaldehyde with methyl acetoacetate forms a β-keto enolate, which undergoes cyclization upon treatment with ammonium acetate .
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Reductive Amination: A secondary route employs reductive amination of a ketone precursor with methylamine, followed by hydrochloric acid salt formation.
Optimization and Yield
Industrial-scale synthesis prioritizes catalysts such as palladium on carbon (Pd/C) for hydrogenation steps, achieving yields exceeding 80%. Patent CN101817797B highlights analogous methods for related trifluoromethylphenyl compounds, emphasizing purity control through recrystallization from ethanol-water mixtures .
Pharmacological Applications
Drug Discovery Relevance
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Bioisostere Potential: The -CF group serves as a bioisostere for -Cl or -CH, improving metabolic stability and membrane permeability.
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Lead Optimization: Used in structure-activity relationship (SAR) studies to refine selectivity for G protein-coupled receptors (GPCRs) .
Analytical Characterization
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR): NMR spectra confirm the pyrrolidine ring’s presence (δ 3.2–3.5 ppm for N-CH) and the aromatic protons of the phenyl group (δ 7.6–7.8 ppm).
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Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 263.1 [M+H] for the free base, with HCl adducts detected at m/z 279.6 .
Table 2: Comparative Analysis of Related Compounds
Compound | Molecular Formula | LogP | Target Application |
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3-[3-(Trifluoromethyl)phenyl]pyrrolidine | 3.11 | CNS drug intermediates | |
(R)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl | 3.0 | Chiral building blocks |
Future Directions
Targeted Drug Delivery
Exploring nanocarrier systems (e.g., liposomes) could enhance the compound’s bioavailability for CNS applications.
Structural Diversification
Introducing substituents at the pyrrolidine nitrogen or phenyl ring may yield derivatives with improved selectivity for neurodegenerative disease targets.
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